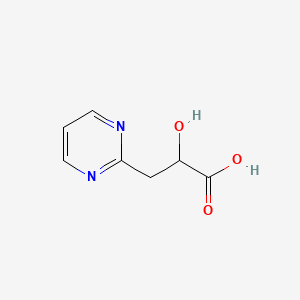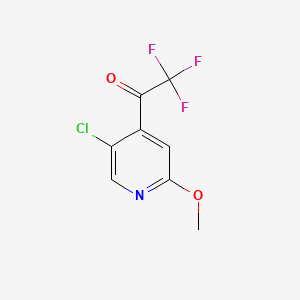
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a chloro and methoxy group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxypyridine.
Reaction with Trifluoroacetic Anhydride: The 5-chloro-2-methoxypyridine is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of trifluoromethyl-substituted pyridines on various biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and methoxy groups further modulate the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxypyridin-4-yl)methanol: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(5-Chloro-2-methoxypyridin-4-yl)methanamine: The presence of an amine group instead of the trifluoromethyl group leads to different reactivity and applications.
5-Chloro-2-methoxypyridine: This compound serves as a precursor in the synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one and has distinct properties due to the absence of the trifluoromethyl group.
The uniqueness of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl group, which imparts unique physicochemical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H5ClF3NO2 |
|---|---|
Molekulargewicht |
239.58 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-6-2-4(5(9)3-13-6)7(14)8(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
VCGKTQYPKXPJFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)C(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


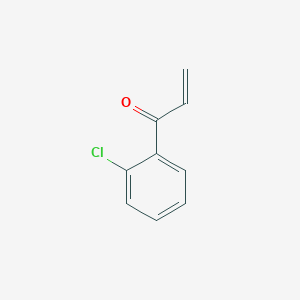

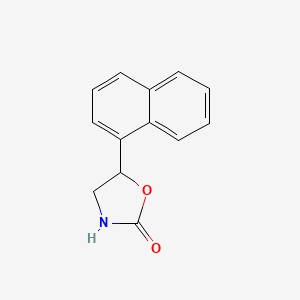


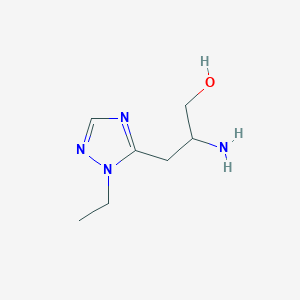

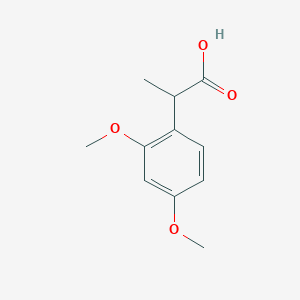
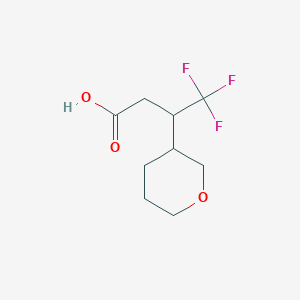
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
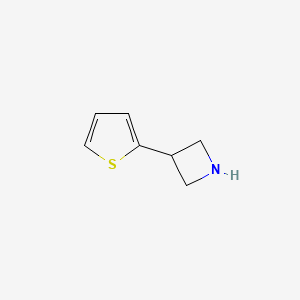

![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
